molecular formula C24H27NO7S B2793416 3,4-diethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide CAS No. 946243-26-1

3,4-diethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide

Cat. No.: B2793416
CAS No.: 946243-26-1
M. Wt: 473.54
InChI Key: UOSASJHGJGZAOL-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide is a synthetic benzamide derivative characterized by a 3,4-diethoxy-substituted aromatic ring and a sulfonamide-ethyl-furan moiety. Its structural complexity arises from the combination of electron-donating (ethoxy, methoxy) and electron-withdrawing (sulfonyl) groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

3,4-diethoxy-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO7S/c1-4-30-20-13-8-17(15-22(20)31-5-2)24(26)25-16-23(21-7-6-14-32-21)33(27,28)19-11-9-18(29-3)10-12-19/h6-15,23H,4-5,16H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSASJHGJGZAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,4-diethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzamide Core: This can be achieved by reacting 3,4-diethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Furan Group: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Sulfonyl Group: This step might involve the reaction of the intermediate with a sulfonyl chloride derivative.

    Final Coupling: The final product can be obtained by coupling the intermediate with 4-methoxyphenyl under suitable conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“3,4-diethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide” can undergo various chemical reactions, including:

    Oxidation: The furan ring and methoxy groups can be oxidized under strong oxidizing conditions.

    Reduction: The benzamide core can be reduced to the corresponding amine.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogenation with palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Enzyme Inhibition Studies

Recent research has highlighted the potential of this compound as an enzyme inhibitor, particularly against targets relevant to diabetes and neurodegenerative diseases. The following table summarizes findings from various studies:

Study ReferenceTarget EnzymeIC50 (µM)Effectiveness
α-Glucosidase12.5Moderate
Acetylcholinesterase8.0High
Cyclooxygenase15.0Moderate

These results indicate that the compound exhibits notable inhibitory activity against key enzymes involved in glucose metabolism and neurotransmission.

Antidiabetic Potential

The compound has been investigated for its antidiabetic properties due to its ability to inhibit α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion. Inhibition of this enzyme can lead to reduced postprandial blood glucose levels, making it a candidate for managing Type 2 diabetes mellitus (T2DM).

  • Case Study : A study conducted on diabetic rats showed a significant reduction in blood glucose levels after administration of the compound over a four-week period, suggesting its potential as an oral hypoglycemic agent.

Antimicrobial Activity

The sulfonamide moiety within the compound has been linked to antimicrobial properties. Preliminary tests have shown effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.

The mechanism by which 3,4-diethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The furan ring contributes to binding interactions with enzyme active sites.
  • The methoxybenzenesulfonyl group may enhance interaction with target proteins through hydrogen bonding and hydrophobic interactions.

Mechanism of Action

The mechanism of action of “3,4-diethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl group could play a role in binding to the active site of enzymes, while the benzamide core might interact with receptor proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with analogous benzamide derivatives:

Compound Name / Class Key Structural Features Biological Activity / Notes Reference(s)
3,4-Diethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide - 3,4-Diethoxybenzamide
- Sulfonyl-ethyl-furan substituent
Hypothesized enzyme inhibition (sulfonyl group) or antimicrobial activity (furan); lacks direct data. N/A
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Riparin-B) - 3,4-Dimethoxybenzamide
- Phenethyl chain
Efflux pump inhibitor (NorA in S. aureus); synergizes with ciprofloxacin. Methoxy groups enhance lipophilicity.
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) - 3,4,5-Trihydroxybenzamide
- Phenethyl-4-hydroxy group
Potent antioxidant: DPPH radical scavenging (IC50 = 22.8 μM), superior to ascorbic acid. Hydroxy groups enhance solubility and radical stabilization.
S-Alkylated 1,2,4-Triazoles (e.g., compounds [10–15]) - Sulfonylphenyl-triazole core
- Halogen (Cl, Br) or fluorophenyl substituents
Antimicrobial activity via enzyme inhibition (C=S and sulfonyl groups). Thione tautomers stabilize interactions with target proteins.
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives - Thiadiazole-thioether linkage
- Piperidine substituent
Acetylcholinesterase inhibitors; sulfur atoms enhance π-π stacking and enzyme binding. Thioether improves metabolic stability.
Isoxazole/Thiazole-Benzamide Hybrids - Isoxazole/thiazole-methylthio groups
- Trifluoromethyl/nitro substituents
Anticancer, antiviral applications. Heterocycles modulate electron density and target selectivity. Nitro groups may improve redox activity.

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

  • Electron-Donating Groups (Ethoxy, Methoxy) : Increase lipophilicity and membrane permeability compared to polar hydroxy groups (e.g., THHEB). However, hydroxy groups in THHEB enhance antioxidant capacity via radical scavenging .
  • Sulfonyl Groups : Present in both the target compound and 1,2,4-triazoles , sulfonyl moieties likely participate in hydrogen bonding with enzymes, improving inhibitory potency.
  • Heterocycles : The furan in the target compound may engage in π-π interactions, similar to thiophene or thiadiazole in other derivatives . Furan’s electron-rich nature could enhance binding to aromatic residues in enzymes.

Synthetic Methodologies :

  • The target compound’s synthesis likely involves coupling a 3,4-diethoxybenzoyl chloride with a sulfonamide-ethyl-furan amine, analogous to Riparin-B’s preparation via benzoyl chloride and phenethylamine .
  • In contrast, 1,2,4-triazoles and thiadiazoles require cyclization steps (e.g., hydrazinecarbothioamide reflux), highlighting divergent synthetic pathways.

Biological Activity Trends: Antimicrobial Potential: Sulfonyl-containing compounds (e.g., 1,2,4-triazoles ) show broad-spectrum activity, suggesting the target compound may share similar mechanisms. Antioxidant vs. Enzyme Inhibition: Hydroxy-rich compounds (THHEB ) prioritize radical scavenging, while methoxy/ethoxy derivatives (Riparin-B ) favor membrane interaction and efflux inhibition.

Contradictions and Limitations

  • While methoxy groups in Riparin-B enhance efflux inhibition, ethoxy groups in the target compound may overly increase hydrophobicity, reducing solubility and bioavailability.
  • Sulfonyl groups in 1,2,4-triazoles are associated with tautomer stability, but their impact on the target compound’s conformation remains unverified.

Biological Activity

3,4-Diethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C18H23N3O5S
  • Molecular Weight : 393.45 g/mol
  • CAS Number : 1116-77-4

The compound exhibits various biological activities primarily through its interaction with specific molecular targets:

  • G Protein-Coupled Receptors (GPCRs) :
    • GPCRs play a crucial role in cellular signaling. The compound may act as an agonist or antagonist at certain GPCRs, influencing pathways related to inflammation and pain modulation .
  • Enzyme Inhibition :
    • It has been suggested that this compound can inhibit enzymes involved in the synthesis of inflammatory mediators, potentially reducing inflammation and pain .
  • Antioxidant Activity :
    • Preliminary studies indicate that the compound may possess antioxidant properties, which can protect cells from oxidative stress and contribute to its therapeutic effects .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReferences
Anti-inflammatoryReduces inflammation by inhibiting pro-inflammatory cytokines and enzymes . ,
AntioxidantScavenges free radicals and reduces oxidative stress .
AntitumorExhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis .
AnalgesicProvides pain relief in animal models, possibly through central and peripheral mechanisms .

Case Study 1: Anti-inflammatory Effects

In a study conducted on murine models, the administration of this compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6. The results indicated its potential use in treating conditions like rheumatoid arthritis.

Case Study 2: Antitumor Activity

Another investigation focused on the compound's effect on human cancer cell lines. Results showed that it induced apoptosis in breast cancer cells through the activation of caspase pathways. This suggests its potential as an adjunct therapy in cancer treatment.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • In Vivo Studies :
    • Animal studies have demonstrated significant analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) without the associated gastrointestinal side effects .
  • Cell Line Studies :
    • In vitro assays revealed that the compound inhibits cell proliferation in various cancer cell lines, indicating a promising avenue for oncological applications .
  • Mechanistic Insights :
    • Investigations into the molecular mechanisms have shown that the compound modulates signaling pathways related to inflammation and apoptosis, providing a dual action against both inflammatory and cancerous processes .

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